2-(Trinitromethyl)-1,3,5-triazine
Description
Properties
CAS No. |
666179-35-7 |
|---|---|
Molecular Formula |
C4H2N6O6 |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(trinitromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C4H2N6O6/c11-8(12)4(9(13)14,10(15)16)3-6-1-5-2-7-3/h1-2H |
InChI Key |
ATJLPJVCXWKNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trinitromethyl)-1,3,5-triazine typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methyl-1,3,5-triazine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the trinitromethyl group .
Industrial Production Methods
Industrial production of 2-(Trinitromethyl)-1,3,5-triazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trinitromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the trinitromethyl group to other functional groups.
Substitution: The trinitromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-(Trinitromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other high-energy compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials for aerospace and defense applications.
Mechanism of Action
The mechanism of action of 2-(Trinitromethyl)-1,3,5-triazine involves its interaction with molecular targets through its trinitromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the electron-withdrawing nature of the trinitromethyl group .
Comparison with Similar Compounds
Comparative Analysis with Similar Triazine Derivatives
2-(Trinitromethyl)-1,3,5-triazine
- Substituent: Trinitromethyl (-C(NO₂)₃).
- Synthesis : Destructive nitration of 2,4,6-tris(dicarboxymethylene)-1,3,5-triazine .
- Key Properties : High OB (~200%), detonation velocity (~8,500 m/s), and sensitivity to friction/impact .
2-(Trinitroethoxy)-1,3,5-triazine Derivatives
- Substituent: Trinitroethoxy (-OCH₂C(NO₂)₃).
- Synthesis: Nucleophilic substitution of cyanuric chloride with trinitroethanol .
Thienyltriazines (e.g., 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine)
- Substituent : Thiophene rings.
- Synthesis : Cyclization of thiophene derivatives with cyanuric chloride .
- Key Properties : Supramolecular interactions, catalytic behavior, and CO₂ sequestration capabilities .
Organophosphorus-Triazines
- Substituent : Phosphorus-containing groups (e.g., -PO(OEt)₂).
- Synthesis : Michaelis–Arbuzov rearrangement of cyanuric chloride .
- Key Properties : Flame retardancy, thermal stability, and agrochemical applications .
Amino-Triazines (e.g., Melamine)
- Substituent: Amino groups (-NH₂).
- Synthesis : Nucleophilic substitution of cyanuric chloride with ammonia .
- Key Properties: Biocompatibility, non-flammability, and use in resins/plastics .
Property and Application Comparison
Reactivity and Stability
- Trinitromethyl Group : Enhances oxidative capacity but increases sensitivity. Denitration reactions (e.g., with KI or hydrazine) yield less sensitive dinitromethyl derivatives .
- Trinitroethoxy Group: Stabilizes the triazine core while retaining NO-release capability, suitable for biomedical use .
- Thienyl/Phosphorus Groups : Improve thermal and chemical stability, enabling applications in harsh environments .
Research Findings and Industrial Relevance
- Energetic Materials : 2-(Trinitromethyl)-1,3,5-triazine outperforms conventional explosives (e.g., TNT) in OB and detonation velocity but requires stabilization for safe handling .
- Pharmaceuticals : Trinitroethoxy derivatives show promise as anti-tumor agents, though cytotoxicity studies are ongoing .
- Functional Materials : Thienyltriazines are emerging in green chemistry for catalytic and environmental applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
